(E)-N'-(4-Cyanobenzylidene)benzenesulfonohydrazide
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Overview
Description
(E)-N’-(4-Cyanobenzylidene)benzenesulfonohydrazide is an organic compound characterized by the presence of a cyanobenzylidene group and a benzenesulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-Cyanobenzylidene)benzenesulfonohydrazide typically involves the condensation of 4-cyanobenzaldehyde with benzenesulfonohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for (E)-N’-(4-Cyanobenzylidene)benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-Cyanobenzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the cyanobenzylidene group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N’-(4-Cyanobenzylidene)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (E)-N’-(4-Cyanobenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(Z)-N’-(4-Cyanobenzylidene)benzenesulfonohydrazide: Similar structure but different geometric configuration.
N’-(4-Cyanobenzylidene)benzenesulfonohydrazide: Lacks the (E) configuration.
4-Cyanobenzylidene derivatives: Compounds with similar cyanobenzylidene groups but different substituents.
Uniqueness
(E)-N’-(4-Cyanobenzylidene)benzenesulfonohydrazide is unique due to its specific geometric configuration, which can influence its reactivity and interaction with molecular targets. This uniqueness can make it more suitable for certain applications compared to its isomers or other similar compounds.
Properties
Molecular Formula |
C14H11N3O2S |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
N-[(Z)-(4-cyanophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H11N3O2S/c15-10-12-6-8-13(9-7-12)11-16-17-20(18,19)14-4-2-1-3-5-14/h1-9,11,17H/b16-11- |
InChI Key |
FWANZNVPCBFZLT-WJDWOHSUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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